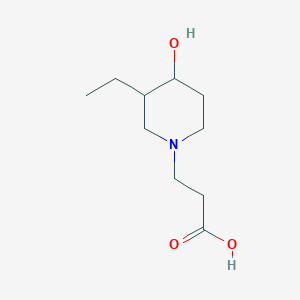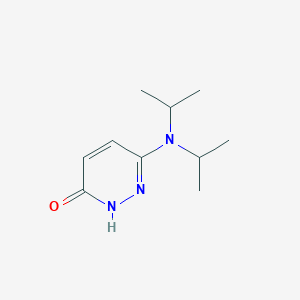
6-(Diisopropylamino)pyridazin-3-ol
Vue d'ensemble
Description
6-(Diisopropylamino)pyridazin-3-ol is a chemical compound with the molecular formula C10H17N3O. It is used in pharmaceutical testing .
Synthesis Analysis
The synthesis of pyridazine derivatives, which includes this compound, involves various methods. One such method is the Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . Another method involves an aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyridazin-3-ol core with two isopropylamine groups attached to the 6th position .Chemical Reactions Analysis
Pyridazine derivatives, including this compound, can undergo various chemical reactions. For instance, a copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones enables an efficient synthesis of a series of 1,6-dihydropyridazines .Physical and Chemical Properties Analysis
This compound has a molecular weight of 195.26 g/mol. More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Chimie médicinale
6-(Diisopropylamino)pyridazin-3-ol : est un dérivé de la pyridazinone, un composé connu pour ses diverses activités pharmacologiques. En chimie médicinale, ce composé peut être utilisé comme un élément constitutif pour la conception de nouveaux médicaments en raison de sa facile fonctionnalisation à diverses positions cycliques . Il a été associé à un large éventail d'effets pharmacologiques, notamment des activités antihypertensives, anti-inflammatoires et analgésiques .
Agriculture
Dans le secteur agricole, les dérivés de la pyridazinone, notamment le This compound, sont reconnus pour leurs propriétés herbicides et anti-appétentes . Ces composés peuvent être synthétisés pour créer des produits agrochimiques qui protègent les cultures des ravageurs et des mauvaises herbes, contribuant à une productivité agricole accrue.
Science des matériaux
La polyvalence des dérivés de la pyridazinone s'étend à la science des matériaux, où ces composés peuvent être utilisés pour développer de nouveaux matériaux aux propriétés spécifiques. Les groupes fonctionnels du This compound permettent la création de polymères ou de revêtements avec des applications potentielles dans diverses industries .
Sciences de l'environnement
En sciences de l'environnement, l'étude des dérivés de la pyridazinone comme le This compound peut conduire au développement de produits chimiques moins nocifs pour l'environnement. Ces composés pourraient être conçus pour se dégrader plus facilement ou être moins toxiques, réduisant ainsi leur impact environnemental .
Biochimie
This compound : joue un rôle dans la recherche en biochimie en tant qu'inhibiteur ou activateur potentiel des voies biochimiques. Sa structure lui permet d'interagir avec diverses enzymes et récepteurs, ce qui peut être utile pour comprendre les mécanismes des maladies ou développer des agents thérapeutiques .
Pharmacologie
En pharmacologie, le This compound fait partie de la classe des pyridazinones qui aurait une large gamme d'activités biologiques. Il peut être utilisé pour synthétiser des composés ayant des propriétés antimicrobiennes, antidépressives, anticancéreuses et antiplaquettaires, entre autres .
Chimie analytique
Les chimistes analytiques peuvent utiliser le This compound dans le développement de nouvelles méthodes analytiques. Ses propriétés chimiques uniques peuvent aider à la détection et à la quantification de diverses substances dans des mélanges complexes .
Génie chimique
En génie chimique, le This compound peut être impliqué dans l'optimisation des processus pour la synthèse de produits pharmaceutiques et agrochimiques. Sa réactivité peut être exploitée pour améliorer les rendements et réduire les sous-produits dans les réactions chimiques industrielles .
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that pyridazinone derivatives, which include 6-(diisopropylamino)pyridazin-3-ol, have been found to exhibit a wide range of pharmacological activities .
Mode of Action
It’s known that some pyridazinone derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Given the broad spectrum of activities associated with pyridazinone derivatives, it’s likely that multiple pathways are affected, leading to downstream effects that contribute to its pharmacological activities .
Result of Action
Given the broad spectrum of activities associated with pyridazinone derivatives, it’s likely that the compound induces a variety of molecular and cellular changes .
Analyse Biochimique
Biochemical Properties
6-(Diisopropylamino)pyridazin-3-ol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative phosphorylation and lipid metabolism . These interactions can modulate the activity of these enzymes, leading to changes in metabolic pathways and cellular energy production.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to alter the expression of genes involved in lipid metabolism and oxidative stress response . Additionally, it can modulate cell signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival, proliferation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound has been shown to inhibit certain kinases, thereby affecting downstream signaling pathways . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure can lead to its gradual degradation, which may affect its efficacy. Long-term studies have also indicated that continuous exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exert beneficial effects, such as enhancing metabolic activity and reducing oxidative stress . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing significant toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including lipid metabolism and oxidative phosphorylation. It interacts with enzymes such as cytochrome P450 and ATP synthase, influencing their activity and the overall metabolic flux . These interactions can lead to changes in metabolite levels, affecting cellular energy production and lipid homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms, involving transporters such as ABC transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy production.
Propriétés
IUPAC Name |
3-[di(propan-2-yl)amino]-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-7(2)13(8(3)4)9-5-6-10(14)12-11-9/h5-8H,1-4H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZHPPFCQRBVCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=NNC(=O)C=C1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


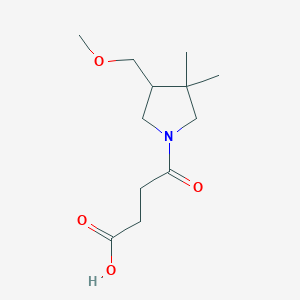
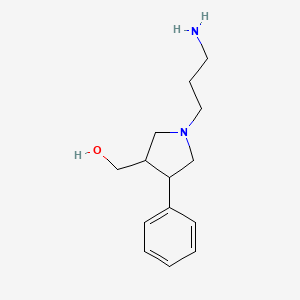



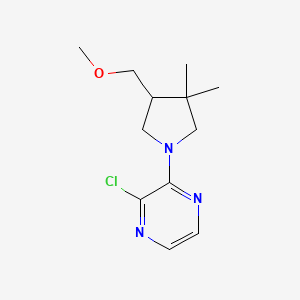

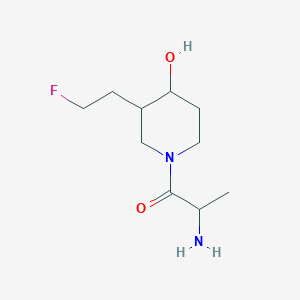
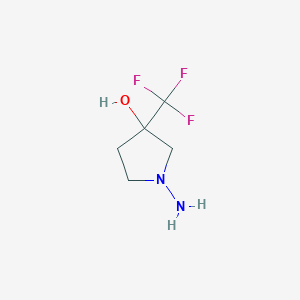
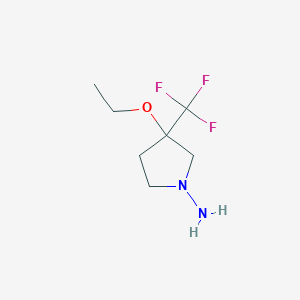
![4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-amine](/img/structure/B1479176.png)
![2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-one](/img/structure/B1479177.png)
![azetidin-3-yl(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)methanone](/img/structure/B1479178.png)
